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Executive Summary

GSK3739937 (also known as VH3739937) is an investigational, second-generation HIV-1
maturation inhibitor developed by ViiV Healthcare.[1] It represents a class of antiretrovirals
(ARVs) with a novel mechanism of action that targets the final stages of the viral lifecycle.[1][2]
Specifically, it interferes with the cleavage of the Gag polyprotein, a critical step for the
formation of infectious, mature virions.[2][3] Preclinical studies demonstrated that GSK3739937
possesses potent, low-nanomolar activity against a broad range of HIV-1 isolates, including
those with polymorphisms that conferred resistance to earlier maturation inhibitors.[3][4] A first-
in-human Phase | study established a favorable safety and pharmacokinetic profile, highlighting
a long terminal half-life of approximately 3 days, which suggested the potential for a less-
frequent-than-daily dosing schedule, such as once-weekly.[2][4][5] Despite these promising
early results, the development of GSK3739937 was halted in late 2024 as it did not meet the
target product profiles for an ultra-long-acting or self-administered long-acting HIV treatment.[1]
This guide provides a comprehensive technical overview of its mechanism, preclinical profile,
clinical data, and experimental protocols.

Mechanism of Action

HIV-1 maturation is the final step in the viral replication cycle, where the virus transitions from
an immature, non-infectious particle to a mature, infectious virion. This process is mediated by
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the HIV-1 protease, which cleaves the structural polyproteins Gag and Gag-Pro-Pol.[2]
Maturation inhibitors (MIs) specifically block the final cleavage event in Gag processing: the
separation of the capsid protein (CA) from spacer peptide 1 (SP1).[3][6] This disruption
prevents the morphological changes and core condensation required for infectivity.[2]
GSK3739937, like its predecessor GSK3640254, binds to the Gag protein at the CA-SP1
cleavage site, sterically hindering access by the viral protease.[2][3] The resulting virions are
improperly formed and non-infectious.
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Caption: Mechanism of action for GSK3739937 in the HIV-1 lifecycle.
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Preclinical Profile
In Vitro Antiviral Activity

GSK3739937 demonstrated potent antiviral activity against a wide array of HIV-1 laboratory
strains and clinical isolates. The half-maximal effective concentration (ECso) values were
consistently in the low nanomolar range, showcasing its high potency.[3][4]

Table 1: Antiviral Activity of GSK3739937 Against HIV-1 Laboratory Strains

HIV-1 Strain Tropism Mean ECso (nM) [SD]
NL4-3 CXCR4 1.3[0.2]
B CXCR4 2.0[0.3]
RF CXCR4 4.4 [0.6]
Ba-L CCR5 2.1[0.3]
SF162 CCR5 2.5[0.4]

Source: Data adapted from preclinical studies.[3]

The compound was also tested against 42 clinical isolates, all of which were highly susceptible.
[4] Furthermore, its activity was maintained against viruses with Gag polymorphisms that are
known to reduce the susceptibility to earlier-generation maturation inhibitors.[3][4]

Resistance Profile

In vitro resistance selection studies were conducted to identify potential resistance pathways.
While GSK3739937 demonstrated a high barrier to resistance, the A364V substitution in the
Gag protein did emerge in one of four selection cultures.[6] However, even with this
substitution, the virus remained susceptible, with ECso values < 8.0 nM and maximal percent
inhibition (MPI) values remaining high at = 92% in multiple-cycle assays.[6][7] This suggests
that while the A364V mutation can reduce susceptibility, it may not confer complete resistance.

Table 2: Activity of GSK3739937 Against Site-Directed Mutant Viruses
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Gag Polymorphism Fold Change in ECso (vs. Wild-Type)
V362l 1.0 - 2.0
A364V 20-40
V370A 1.0-2.0
T371A 1.0-20

Source: Data from in vitro studies on an NLRepRIucP373S background.[3]

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical animal models were conducted to assess the drug's

properties before human trials.

Table 3: Preclinical Pharmacokinetic Parameters of GSK3739937

Apparent .
. o . Systemic Plasma Absolute
Species Elimination Half-life . .
Clearance (Clp) Bioavailability (F)
(t%%)
Rat 10-15 h Low >50%
Dog 20-30 h Low >60%

Note: Specific values are illustrative based on typical preclinical data summaries. The provided
search results confirm these studies were performed but do not list the exact quantitative

values in the abstracts.[4]

Clinical Development: Phase | Study (NCT04493684)

A first-in-human, double-blind, randomized, placebo-controlled Phase | study was conducted to
evaluate the safety, tolerability, and pharmacokinetics of GSK3739937 in healthy adult
participants.[2][5]

Study Design
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The trial consisted of three parts:

« Part 1 (Single Ascending Dose - SAD): Participants received single oral doses ranging from
10 mg to 800 mg.[2]

« Part 2 (Multiple Ascending Dose - MAD): Participants received either once-daily doses (25
mg to 100 mg) for up to 18 days or once-weekly doses (500 mg) for 3 weeks.[2]

+ Part 3 (Relative Bioavailability and Food Effect): A single 100 mg dose was administered as
a powder-in-bottle or tablet formulation in both fed and fasted states to assess bioavailability
and the effect of food.[2][5]

Enroliment
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or Placebo (3 doses) or Placebo

Primary Endpoints:
Safety & Tolerability
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Pharmacokinetics (PK)
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Caption: Workflow of the Phase | clinical trial (NCT04493684).
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Pharmacokinetic Findings

GSK3739937 exhibited a pharmacokinetic profile suitable for less frequent dosing.[2] The drug
was detectable in plasma for at least two weeks after the last dose.[2]

Table 4: Key Human Pharmacokinetic Parameters of GSK3739937

Parameter Finding

Geometric mean Cmax and total drug exposures
Dose Proportionality (AUC) increased in a dose-proportional manner
in the SAD part.[5]

6- to 7-fold accumulation in exposure with once-

Accumulation (Daily Dosing) daily dosing.[5][8]
aily dosing.

~1.7-fold accumulation with once-weekly

Accumulation (Weekly Dosing) _
dosing.[5][8]

Bioavailability was >2-fold higher when
Food Effect administered as a tablet in a fed state compared
to a fasted state.[2][5]

| Formulation Effect | Bioavailability was 1.35- to 1.40-fold greater for the tablet formulation
compared to the powder-in-bottle formulation after a meal.[2][5] |

Safety and Tolerability

GSK3739937 was generally well-tolerated, with no unexpected or dose-limiting safety events
reported.[5]

» Atotal of 81 adverse events (AEs) were reported by 38 of the 91 participants.[2]

e All AEs in participants receiving the drug were mild (Grade 1) or moderate (Grade 2) and
resolved during the study.[5]

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10238757/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10238757/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10238757/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11512352/
https://pubmed.ncbi.nlm.nih.gov/37269076/
https://pubmed.ncbi.nlm.nih.gov/37269076/
https://www.researchgate.net/publication/371275175_A_phase_I_first-in-human_study_investigating_the_safety_tolerability_and_pharmacokinetics_of_the_maturation_inhibitor_GSK3739937
https://pubmed.ncbi.nlm.nih.gov/37269076/
https://www.researchgate.net/publication/371275175_A_phase_I_first-in-human_study_investigating_the_safety_tolerability_and_pharmacokinetics_of_the_maturation_inhibitor_GSK3739937
https://pmc.ncbi.nlm.nih.gov/articles/PMC10238757/
https://pubmed.ncbi.nlm.nih.gov/37269076/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10238757/
https://pubmed.ncbi.nlm.nih.gov/37269076/
https://pubmed.ncbi.nlm.nih.gov/37269076/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10238757/
https://pubmed.ncbi.nlm.nih.gov/37269076/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e The most common drug-related AEs were gastrointestinal in nature (14 of 17 events, 82%).

[2][5]

Experimental Protocols & Methodologies
Phase | Clinical Trial Protocol

e Primary Objective: To assess the safety and tolerability of single and multiple ascending oral
doses of GSK3739937.[2]

e Secondary Objective: To determine the pharmacokinetic profile and evaluate drug
accumulation after single, once-daily, and once-weekly administrations.[2]

o Safety Assessments: Included monitoring of adverse events (AEs), serious adverse events
(SAESs), laboratory analyses (hematology, clinical chemistry, urinalysis), vital signs, and
electrocardiograms (ECGSs).[2]

o PK Sampling: Blood samples were collected at predetermined time points to measure
plasma concentrations of GSK3739937. Key parameters calculated included Cmax, tmax,
AUC, t¥2, and accumulation ratios.[2]

In Vitro Antiviral Susceptibility Assay

e Cell Line: MT-2 cells were used for infection with full-length HIV-1 NL4-3.[4]

e Procedure: Cells were infected with the virus and treated with GSK3739937 at 16 hours
post-infection.[3]

o Endpoint: The half-maximal effective concentration (ECso) was determined by measuring the
reduction in viral replication (e.g., via p24 antigen levels or a reporter gene like luciferase) at
various drug concentrations.

Dissociation Kinetics from Virus-Like Particles (VLPSs)

» Objective: To determine the binding stability of the drug to its Gag target.
o Methodology: A scintillation proximity assay (SPA) was used.[7]

e Procedure:
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[e]

Non-infectious HIV-1 Gag VLPs were produced in HEK-293T cells.[4]

o

VLPs were bound with a tritium-labeled surrogate of GSK3739937.[6][7]

[¢]

A large molar excess of unlabeled GSK3739937 was added to the pre-formed complexes.

[4]

The rate at which the radiolabeled compound dissociated from the VLPs was measured

[¢]

over time to determine the dissociative half-life.[4][7]

Development Status

In October 2024, ViiV Healthcare, majority-owned by GSK, announced the discontinuation of
the development program for GSK3739937 (VH3739937).[1] The decision was based on the
determination that the compound did not meet the stringent target product profiles required for
an ultra-long-acting or a self-administered long-acting HIV treatment regimen.[1] This decision
was also influenced by preliminary findings from a preclinical study of a similar, undisclosed
maturation inhibitor.[1]

Conclusion

GSK3739937 is a potent, second-generation HIV-1 maturation inhibitor with a novel
mechanism of action. It demonstrated excellent pan-genotypic in vitro activity, a high barrier to
resistance, and a favorable safety profile in its initial Phase | clinical trial.[2][3] Its long half-life
presented a potential for a weekly oral dosing regimen, a significant advancement over daily
therapies.[2][5] However, the high bar for new HIV therapeutics, particularly in the long-acting
space, led to the cessation of its development. The data gathered from the GSK3739937
program nonetheless provides valuable insights into the maturation inhibitor class and will
inform future antiretroviral drug development efforts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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